

In-Depth Technical Guide to the Spectroscopic Data of Daphnilongeridine

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Compound of Interest

Compound Name: *Daphnilongeridine*

Cat. No.: *B15588689*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Daphnilongeridine**, a cytotoxic alkaloid isolated from the plant genus *Daphniphyllum*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the primary scientific literature that first reported its isolation and structural elucidation.

Introduction to Daphnilongeridine

Daphnilongeridine is a complex polycyclic alkaloid belonging to the *Daphniphyllum* family of natural products. It has been identified as a known analogue in studies of compounds isolated from the leaves of *Daphniphyllum subverticillatum*.^[1] Notably, **Daphnilongeridine** has demonstrated cytotoxic activity against several tumor cell lines, with IC₅₀ values ranging from 2.4 to 9.7 μ M, and also against the HMEC human microvascular endothelial cell line with an IC₅₀ of 2.7 μ M.^[1] This biological activity makes it a compound of interest for further investigation in cancer research and drug development.

Chemical Profile:

Property	Value
CAS Number	922522-15-4
Molecular Formula	C ₃₂ H ₅₁ NO ₄
Molecular Weight	513.76 g/mol

Spectroscopic Data

The structural elucidation of **Daphnilongeridine** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

Unfortunately, the specific ¹H and ¹³C NMR chemical shift values for **Daphnilongeridine** were not detailed in the primary publication describing its isolation from *Daphniphyllum subverticillatum*. The study focused on the structural elucidation of four new alkaloids, and while **Daphnilongeridine** was identified as a known compound (designated as compound 5), its full NMR data was not re-published.^[1] For researchers requiring this detailed data, it is recommended to consult the original paper that first reported the synthesis or isolation of **Daphnilongeridine**, which is referenced within the citing article.

Mass Spectrometry (MS) Data

The mass spectrometry data is essential for determining the molecular weight and elemental composition of a compound.

Technique	Ion (m/z)	Inference
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)	[M+H] ⁺	Confirms the molecular formula C ₃₂ H ₅₁ NO ₄

Infrared (IR) Spectroscopic Data

Infrared spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in the cited literature	-

Experimental Protocols

The following section details the methodologies used for the isolation and structural characterization of **Daphnilongeridine** as part of a broader phytochemical investigation of *Daphniphyllum subverticillatum*.

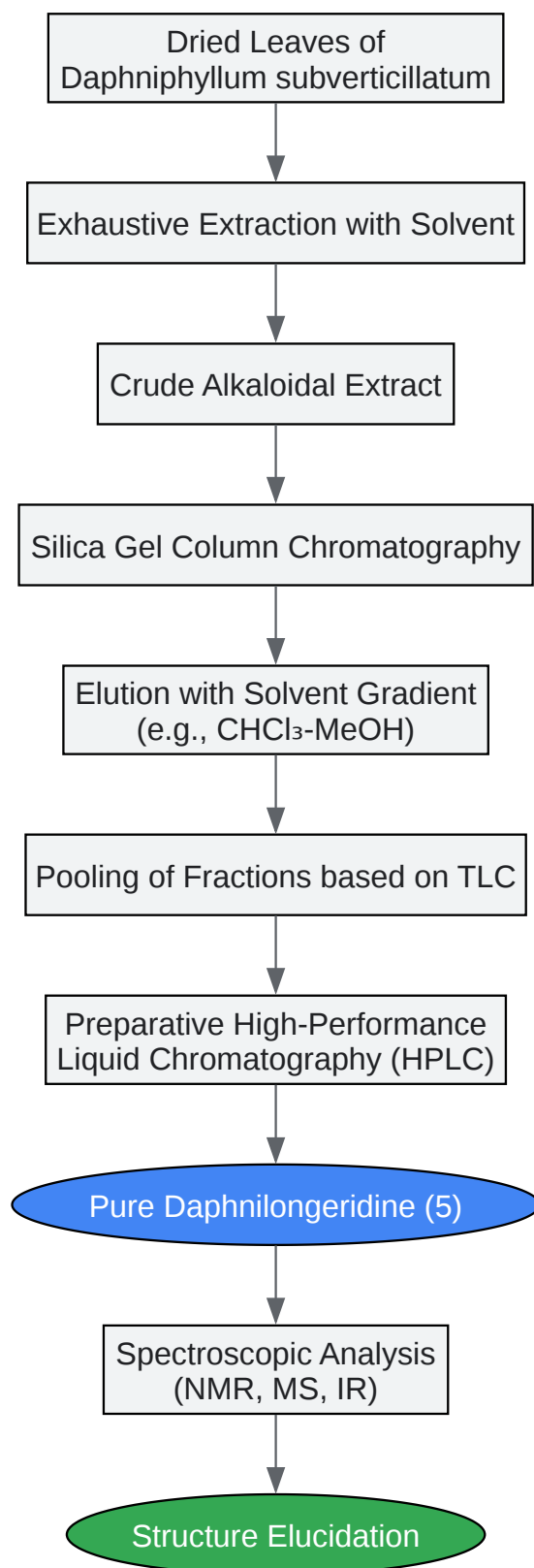
Plant Material and Extraction

The leaves of *Daphniphyllum subverticillatum* were the source material for the isolation of **Daphnilongeridine**. The dried and powdered leaves underwent an exhaustive extraction process to obtain a crude extract containing a mixture of alkaloids.

Isolation and Purification of Daphnilongeridine

The crude alkaloidal extract was subjected to a multi-step separation and purification process to isolate the individual compounds. This typically involves a combination of chromatographic techniques.

A general workflow for the isolation of **Daphnilongeridine** is depicted in the diagram below.



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Figure 1: General workflow for the isolation and characterization of **Daphnilongeridine**.

Spectroscopic Analysis

The purified **Daphnilongeridine** was subjected to a suite of spectroscopic analyses to determine its chemical structure.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra, along with 2D NMR experiments (such as COSY, HSQC, and HMBC), would have been recorded on a high-field NMR spectrometer. Deuterated solvents, such as chloroform- d (CDCl_3), are commonly used for this purpose.
- **Mass Spectrometry:** High-resolution mass spectra were likely acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.
- **Infrared Spectroscopy:** The IR spectrum would have been recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a thin film or in a KBr pellet.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways through which **Daphnilongeridine** exerts its cytotoxic effects have not been fully elucidated in the available literature. Further pharmacological studies are required to understand its mechanism of action. The logical relationship in its discovery follows a standard natural product drug discovery workflow, as illustrated in the experimental workflow diagram above.

Conclusion

This technical guide has summarized the available spectroscopic data and experimental protocols for the cytotoxic alkaloid **Daphnilongeridine**. While detailed NMR and IR data were not present in the key cited publication, the provided information on its molecular formula, mass spectrometry data, and biological activity serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. The outlined experimental workflow provides a clear understanding of the process involved in its isolation and characterization. Further research is warranted to fully characterize its spectroscopic properties and to explore its therapeutic potential.

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References

- 1. pubs.acs.org [pubs.acs.org]
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